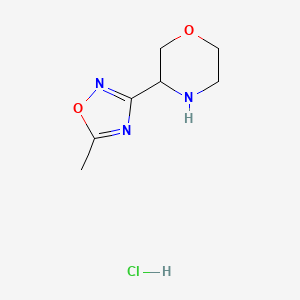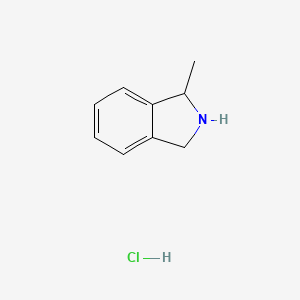
Chlorhydrate de 3-(5-méthyl-1,2,4-oxadiazol-3-yl)morpholine
Vue d'ensemble
Description
“3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds that contain an oxygen atom and two nitrogen atoms in a five-membered ring . They have been the center of attention for their high therapeutic values in the past few decades .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The general experimental procedure is the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole in the presence of TBAF/THF at room temperature .Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés d'oxadiazole, y compris le chlorhydrate de 3-(5-méthyl-1,2,4-oxadiazol-3-yl)morpholine, ont montré une activité anticancéreuse significative . Ils ont été évalués contre diverses lignées de cellules cancéreuses humaines et ont montré des résultats prometteurs .
Propriétés anti-inflammatoires et analgésiques
Ces composés ont également démontré des propriétés anti-inflammatoires et analgésiques . Cela fait d'eux des candidats potentiels pour le développement de nouveaux médicaments pour le traitement des maladies inflammatoires et la gestion de la douleur .
Activité antidiabétique
Il a été rapporté que les oxadiazoles présentent une activité antidiabétique . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement du diabète .
Propriétés antivirales
La recherche a montré que les oxadiazoles possèdent des propriétés antivirales . Cela indique que le this compound pourrait potentiellement être utilisé dans le développement de médicaments antiviraux .
Activités antibactériennes et antifongiques
Les oxadiazoles, y compris le this compound, ont démontré des activités antibactériennes et antifongiques . Cela suggère leur utilisation potentielle dans le traitement des infections bactériennes et fongiques .
Activité anticonvulsivante
Il a été rapporté que les oxadiazoles présentent une activité anticonvulsivante . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement des troubles convulsifs .
Propriétés antioxydantes
Les oxadiazoles ont montré des propriétés antioxydantes . Cela indique que le this compound pourrait potentiellement être utilisé dans la prévention des maladies causées par le stress oxydatif .
Autres applications diverses
En plus de ce qui précède, il a été rapporté que les oxadiazoles présentent un large éventail d'autres activités thérapeutiques telles que l'activité vasodilatatrice, anti-allergique, anti-Alzheimer, ulcérogène et antihypertensive . Cela suggère que le this compound pourrait potentiellement être utilisé dans le traitement d'un large éventail d'affections .
Mécanisme D'action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and antimycobacterial properties. These activities suggest that the compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
It is known that 1,2,4-oxadiazoles can interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for these interactions, with nitrogen being a stronger hydrogen bond acceptor than oxygen .
Biochemical Pathways
Given the broad range of biological activities associated with 1,2,4-oxadiazole compounds , it is likely that this compound may interact with multiple biochemical pathways.
Result of Action
Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochlorideholine hydrochloride in laboratory experiments is its low cost and ease of use. It is also relatively stable and can be stored for extended periods of time. The main limitation is its toxicity, which limits its use in experiments involving human subjects.
Orientations Futures
For research on 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochlorideholine hydrochloride include further exploration of its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, further research is needed to determine the safety and efficacy of using this compound in various laboratory experiments. Further research is also needed to explore potential uses in the synthesis of various pharmaceuticals, dyes, and polymers.
Analyse Biochimique
Biochemical Properties
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active site of the enzyme .
Cellular Effects
The effects of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival . Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves interactions with the active site or allosteric sites of the target molecules. Furthermore, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy. Studies have shown that it remains stable under specific storage conditions but may degrade when exposed to light or high temperatures . Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal activity, while deviations from this range lead to reduced efficacy or increased toxicity .
Metabolic Pathways
3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to inhibit key enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it can affect the tricarboxylic acid (TCA) cycle by modulating the activity of specific enzymes .
Transport and Distribution
The transport and distribution of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. For example, it may be transported into cells via specific membrane transporters and subsequently distributed to various cellular compartments .
Subcellular Localization
The subcellular localization of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it has been observed to localize to the mitochondria, where it influences mitochondrial function and energy production . Additionally, it may be targeted to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
Propriétés
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-5-9-7(10-12-5)6-4-11-3-2-8-6;/h6,8H,2-4H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRNWDMNCNQFLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2COCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461707-05-0 | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(3,4-Dichlorobenzyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1471083.png)
![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1471086.png)

![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)



![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)


![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)

![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)
